2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[45]decane-3-carboxylic acid is a heterocyclic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of a suitable precursor with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: Functional groups attached to the spirocyclic structure can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- 2-Boc-8-amino-5-thia-2-azaspiro[3.4]octane
Uniqueness
2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular interactions and stability.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-13(2,3)19-12(18)15-9-14(4-6-20-7-5-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKWKHLTNRJRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCSCC2)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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